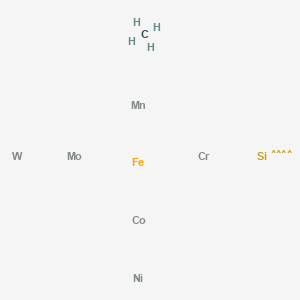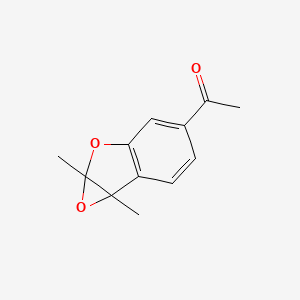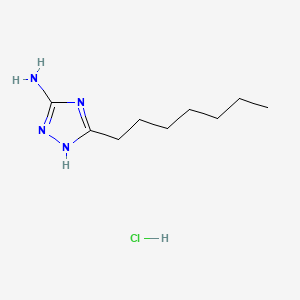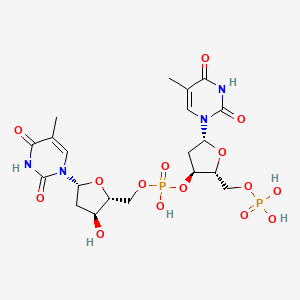
Stellite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stellite is a group of cobalt-chromium alloys designed for wear resistance and high performance in hostile environments. These alloys were first developed by Elwood Haynes in the early 1900s as an alternative for cutlery that was susceptible to staining . This compound alloys are non-magnetic and typically associated with high corrosion resistance . They are known for their high melting points, making them suitable for a range of applications from cutting tools to hot section alloy coatings in gas turbines .
Preparation Methods
Stellite alloys are produced through various methods depending on the final application. These methods include wrought or hot forging, hardfaced deposit, powder metal, and casting . The production process often involves precise casting and grinding due to the high hardness of the material . In some cases, wire and arc additive manufacturing (WAAM) is employed to deposit this compound on steel substrates .
Chemical Reactions Analysis
Stellite alloys are resistant to many forms of chemical degradation, including cavitation, corrosion, erosion, abrasion, and galling . The lower carbon this compound alloys are generally recommended for cavitation, sliding wear, or moderate galling . The primary chemical reactions involving this compound alloys include oxidation and corrosion resistance, which are enhanced by the presence of chromium and tungsten . Common reagents and conditions used in these reactions include exposure to high temperatures and corrosive environments .
Scientific Research Applications
Stellite alloys have a wide range of scientific research applications due to their exceptional wear and corrosion resistance. They are used in the production of cutting tools, valve seats, and machine parts that are exposed to harsh conditions . In the medical field, this compound alloys are used in the manufacturing of surgical instruments and implants due to their biocompatibility and resistance to wear . In the aerospace industry, this compound alloys are used in turbine blades and combustion chambers to withstand high temperatures and corrosive environments .
Mechanism of Action
The mechanism of action of Stellite alloys involves the formation of a hard carbide phase dispersed in a cobalt-chromium alloy matrix . This structure provides the alloys with their exceptional wear resistance and high-temperature stability . The presence of chromium and tungsten in the alloy enhances its corrosion resistance by forming a protective oxide layer on the surface . The molecular targets and pathways involved include the formation of chromium-rich carbides and the solid solution strengthening of the cobalt matrix .
Comparison with Similar Compounds
Stellite alloys can be compared to other cobalt-based superalloys such as Talonite and Tribaloy . Talonite is similar to this compound but has been hot-rolled and hardened to provide a combination of hardness, wear resistance, and machinability . Tribaloy alloys, on the other hand, are designed for extreme wear resistance and are often used in applications where lubrication is difficult . This compound alloys are unique in their combination of wear resistance, corrosion resistance, and high-temperature stability, making them suitable for a wide range of applications .
Properties
CAS No. |
8049-28-3 |
|---|---|
Molecular Formula |
CH4CoCrFeMnMoNiSiW |
Molecular Weight |
604.32 g/mol |
InChI |
InChI=1S/CH4.Co.Cr.Fe.Mn.Mo.Ni.Si.W/h1H4;;;;;;;; |
InChI Key |
AHICWQREWHDHHF-UHFFFAOYSA-N |
Canonical SMILES |
C.[Si].[Cr].[Mn].[Fe].[Co].[Ni].[Mo].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















